2-fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide
Overview
Description
2-fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The presence of fluorine in the structure enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s known that pyrazoline derivatives, which include this compound, have been found to be pharmacologically active . They are present in several marketed molecules with a wide range of uses .
Mode of Action
Pyrazoline derivatives have been shown to interact with various biological targets, leading to a broad spectrum of pharmacological activities .
Biochemical Pathways
It’s known that pyrazoline derivatives can influence a variety of biochemical pathways due to their broad-spectrum pharmacological activities .
Result of Action
Given the broad-spectrum pharmacological activities of pyrazoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to understand various biochemical pathways and mechanisms.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazole: A structurally similar compound with a pyrazole ring but without the fluorine and benzamide groups.
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Another derivative with a cyano group instead of the fluorine atom.
Uniqueness
2-fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-fluoro-N-(1-phenylpyrazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-14-9-5-4-8-13(14)16(21)18-15-10-11-20(19-15)12-6-2-1-3-7-12/h1-11H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFZEFIPOUTFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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